molecular formula C33H42N4O10 B134413 Ac-YVAD-AOM CAS No. 154674-81-4

Ac-YVAD-AOM

Cat. No.: B134413
CAS No.: 154674-81-4
M. Wt: 654.7 g/mol
InChI Key: LOACDHZQOPEFKK-NFJAKAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-YVAD-AOM is a highly selective, competitive, cell-permeable, and irreversible inhibitor of caspase-1, caspase-4, and caspase-5. It is primarily used in scientific research to study the regulation of apoptosis and inflammation. Caspase-1, a cysteine protease, plays a crucial role in the innate immune response by mediating the activation of pro-inflammatory cytokines and inducing pyroptosis, a form of programmed cell death .

Mechanism of Action

Target of Action

Ac-YVAD-2,6-dimethylbenzoyloxymethylketone, also known as Caspase-1 Inhibitor IV, primarily targets caspase-1 and caspase-4 . Caspases are a family of cysteine-dependent proteases that play crucial roles in apoptosis (programmed cell death), proliferation, differentiation, and inflammatory response .

Mode of Action

Caspase-1 Inhibitor IV is an irreversible , cell-permeable inhibitor . It inactivates caspase-1 and caspase-4 by forming a covalent bond with the active site cysteine residue . This bond formation is mediated by a transfer of protons, involving His237 and Ser339 . The molecular moiety targeted by the inhibitor is a carbonyl group, which establishes a S (Cys285)–C (carbonyl) covalent bond .

Biochemical Pathways

The inhibition of caspase-1 and caspase-4 by Caspase-1 Inhibitor IV affects the apoptotic and inflammatory pathways . Caspase-1 is associated with the release of cytokines, and its inhibition can help alleviate excessive cytokine production .

Pharmacokinetics

, suggesting potential routes for administration and absorption. It is also known to be cell-permeable , which is crucial for its bioavailability and ability to reach intracellular targets.

Result of Action

The inhibition of caspase-1 and caspase-4 by Caspase-1 Inhibitor IV can lead to a decrease in apoptosis and inflammation . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in the context of HIV infection, treatment with Caspase-1 Inhibitor IV has been shown to limit CD4+ T cell loss and reduce viral load .

Action Environment

The action, efficacy, and stability of Caspase-1 Inhibitor IV can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment within the body, including the presence of other molecules and the state of the target cells, can influence the compound’s action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-YVAD-AOM involves the preparation of a peptide-based inhibitor. The compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of a resin-bound peptide, protected amino acids, and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems is common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Ac-YVAD-AOM undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include modified versions of this compound with altered functional groups, which can be used to study the structure-activity relationship and improve the inhibitor’s efficacy .

Scientific Research Applications

Ac-YVAD-AOM has a wide range of scientific research applications, including:

    Chemistry: Used to study the chemical properties and reactivity of caspase inhibitors.

    Biology: Employed in research on apoptosis and inflammation, particularly in understanding the role of caspase-1 in these processes.

    Medicine: Investigated as a potential therapeutic agent for diseases involving dysregulated apoptosis and inflammation, such as cancer, neurodegenerative disorders, and inflammatory diseases.

    Industry: Utilized in the development of diagnostic assays and therapeutic interventions targeting caspase-1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-YVAD-AOM is unique due to its high selectivity and irreversible inhibition of caspase-1, caspase-4, and caspase-5. Unlike other inhibitors, it is relatively inert toward other bionucleophiles such as glutathione, making it an excellent candidate for in vivo studies of enzyme inhibition .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42)/t20-,24-,25-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOACDHZQOPEFKK-NFJAKAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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